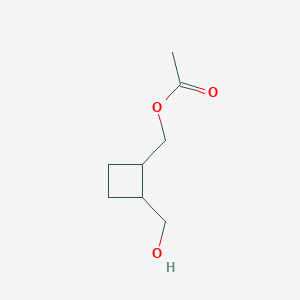
(2-(Hydroxymethyl)cyclobutyl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Hydroxymethyl)cyclobutyl)methyl acetate is an organic compound with the molecular formula C8H14O3 It is a derivative of cyclobutane, featuring a hydroxymethyl group and a methyl acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydroxymethyl)cyclobutyl)methyl acetate typically involves the reaction of cyclobutane derivatives with appropriate reagents. One common method is the esterification of (2-(Hydroxymethyl)cyclobutyl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
(2-(Hydroxymethyl)cyclobutyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (2-(Carboxymethyl)cyclobutyl)methyl acetate.
Reduction: (2-(Hydroxymethyl)cyclobutyl)methanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
科学研究应用
(2-(Hydroxymethyl)cyclobutyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-(Hydroxymethyl)cyclobutyl)methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity.
相似化合物的比较
Similar Compounds
(2-(Hydroxymethyl)cyclobutyl)methanol: Lacks the acetate ester group, leading to different reactivity and applications.
(2-(Carboxymethyl)cyclobutyl)methyl acetate: An oxidized derivative with distinct chemical properties.
Cyclobutane-1,2-dimethanol: A related compound with two hydroxymethyl groups, offering different synthetic and application possibilities.
Uniqueness
(2-(Hydroxymethyl)cyclobutyl)methyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
[2-(hydroxymethyl)cyclobutyl]methyl acetate |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3 |
InChI 键 |
ULMCYJQQTKKLOY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1CCC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




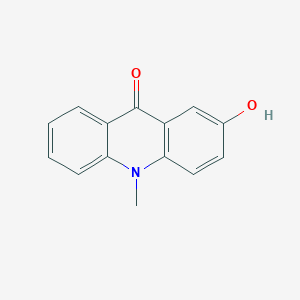
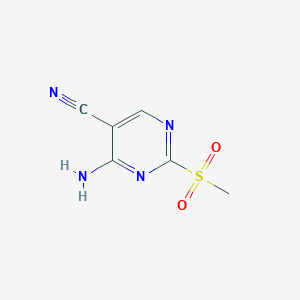

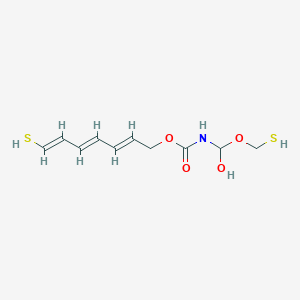

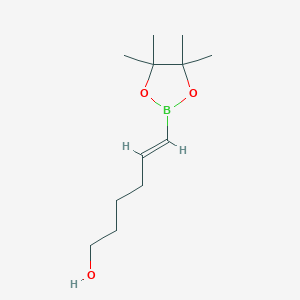
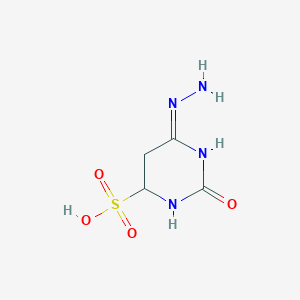
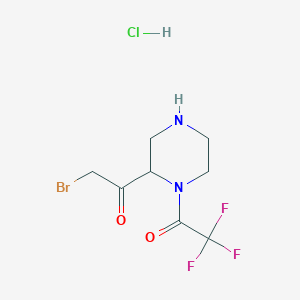
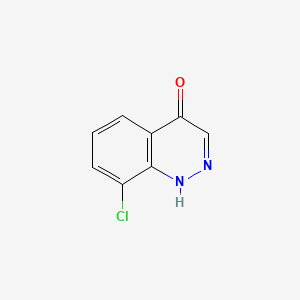
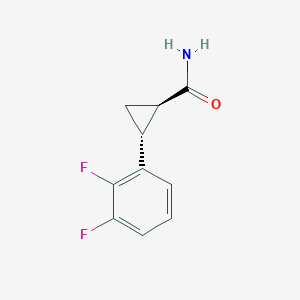
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
